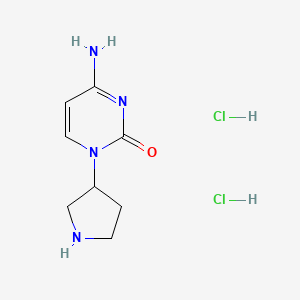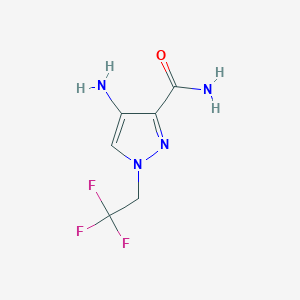
4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives are often synthesized for their potential use in medicinal chemistry due to their pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the general class of pyrazole carboxamides is represented, and their synthesis, structure, and biological activities are well-documented.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 4-(4-hydroxybenzylideneamino)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide was achieved through the reaction of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with 4-hydroxybenzaldehyde . Similarly, other pyrazole derivatives were synthesized from reactions involving carboxamides and various aldehydes or ketones . These methods could potentially be adapted for the synthesis of 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as single-crystal X-ray diffraction . These techniques provide detailed information about the molecular framework, including the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule. For example, the crystal structure of a related compound was determined by X-ray diffraction, revealing supramolecular interactions in the solid state .
Chemical Reactions Analysis
Pyrazole carboxamides can undergo various chemical reactions, depending on their substituents and reaction conditions. For instance, they can react with acetylacetone and arylidenemalononitriles to yield pyrazolopyrimidine derivatives . They can also form Schiff bases upon treatment with isatin and selected aldehydes . The functionalization reactions of pyrazole carboxylic acids with amines have been facilitated using TBTU as a catalyst . These reactions highlight the versatility of pyrazole derivatives in forming new chemical entities with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like trifluoromethyl groups can significantly alter these properties, potentially improving the pharmacokinetic profile of the compounds. The presence of amide and hydroxy groups can lead to the formation of hydrogen bonds, which can affect the compound's solubility and crystalline structure . The antimicrobial activity of some N-substituted pyrazole carboxamides has been evaluated, demonstrating their potential as therapeutic agents .
科学的研究の応用
Synthesis of Heterocyclic Compounds
4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide serves as a significant precursor in synthesizing various heterocyclic compounds. It has been utilized to create pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others, due to its reactivity and versatility. This molecule's unique reactivity offers mild reaction conditions for generating diverse cynomethylene dyes and heterocyclic compounds, enhancing the synthesis efficiency of pharmacologically relevant structures (Gomaa & Ali, 2020).
Antitumor Activity
Research into imidazole derivatives, closely related to pyrazole-based compounds, shows significant antitumor properties. These compounds, including 4-aminoimidazol-5(4)-carboxamide derivatives, have been explored for their potential in developing new anticancer drugs. They exhibit activity against a range of tumors, highlighting the importance of pyrazole derivatives in cancer research (Iradyan et al., 2009).
AMPK Activation
AICAr, an analog closely related to the pyrazole structure, has been widely studied for its role as an AMPK activator. It's crucial in understanding the AMPK-dependent and independent effects on metabolism, cancer, and exercise physiology. This research underscores the importance of pyrazole and its derivatives in investigating metabolic pathways and potential therapeutic applications (Visnjic et al., 2021).
Agricultural and Medical Products
Pyrazole derivatives have been employed in creating a wide array of agricultural and medical products. Their applications span from antimicrobial agents to plant growth regulators and cardiological drugs, demonstrating the broad utility of pyrazole-based compounds in various fields (Nazarov et al., 2021).
Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles, including compounds similar to the one , have been highlighted for their anti-inflammatory and antibacterial properties. Their structure-activity relationship provides insights into designing new agents with minimal side effects, furthering the development of therapeutic agents in medicinal chemistry (Kaur et al., 2015).
特性
IUPAC Name |
4-amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4O/c7-6(8,9)2-13-1-3(10)4(12-13)5(11)14/h1H,2,10H2,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACGURYDBCHUNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(4-methoxybenzenesulfonamido)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2502049.png)
![6-Tert-butyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2502050.png)

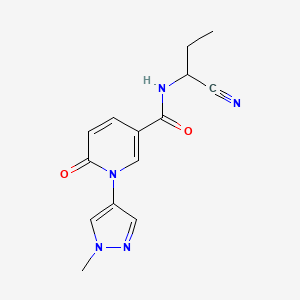
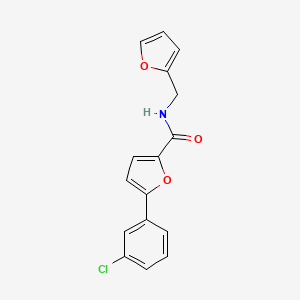
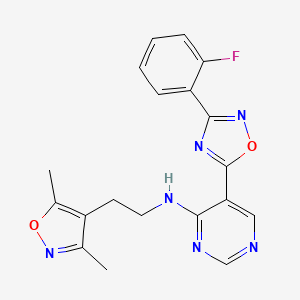
![Tert-butyl 3-[(2-fluoropyridine-4-carbonyl)amino]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate](/img/structure/B2502058.png)
![3-[[(Z)-2-Benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-7-methylpyrano[3,2-c]pyran-2,5-dione](/img/structure/B2502060.png)
![N-(2-chlorobenzyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2502064.png)

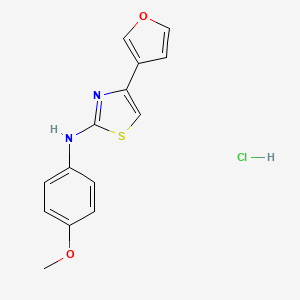
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2502068.png)
